![molecular formula C19H22ClN5O B5589929 4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5589929.png)
4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine is a useful research compound. Its molecular formula is C19H22ClN5O and its molecular weight is 371.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.1512880 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Properties
A study by Mattioda et al. (1975) explored the synthesis of a series of new 4-piperazinopyrimidines, which display a profile including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. Two compounds with powerful antiemetic activity were selected for clinical investigations (Mattioda et al., 1975).
Metabolism and Excretion Studies
Sharma et al. (2012) investigated the disposition of a dipeptidyl peptidase IV inhibitor with a structural resemblance to the chemical . This study provides insights into the absorption, metabolism, and excretion in rats, dogs, and humans, highlighting the hydroxylation at the pyrimidine ring as a major route of metabolism (Sharma et al., 2012).
Structural and Molecular Studies
Pisklak et al. (2008) conducted structural studies on pyrido[1,2-c]pyrimidine derivatives, revealing details about the protonation of the piperazine ring nitrogen and the crystal structure, which may be relevant for understanding the chemical behavior and receptor interactions of compounds like 4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine (Pisklak et al., 2008).
Antagonistic Properties and Platelet Aggregation Inhibition
Research by Parlow et al. (2009) on piperazinyl-glutamate-pyrimidines as potent P2Y12 antagonists demonstrated their ability to inhibit platelet aggregation, a property that could have therapeutic implications for compounds with similar structures (Parlow et al., 2009).
Anti-inflammatory and Analgesic Activities
A study by Sondhi et al. (2007) synthesized a number of pyrimidine derivatives and evaluated them for anti-inflammatory and analgesic activities, suggesting potential applications for related compounds in treating inflammation and pain (Sondhi et al., 2007).
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O/c20-16-5-3-4-15(14-16)18(26)24-12-10-23(11-13-24)17-6-7-21-19(22-17)25-8-1-2-9-25/h3-7,14H,1-2,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQKDEJIAMNATO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
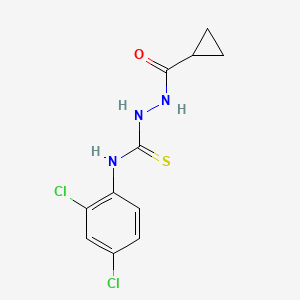
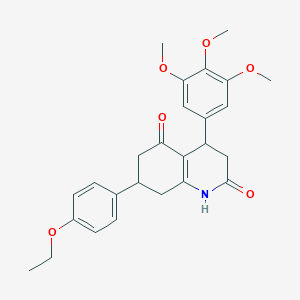
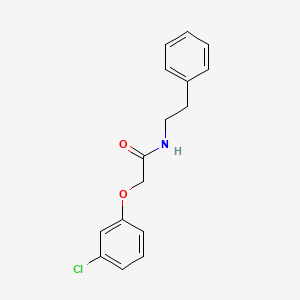
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5589901.png)

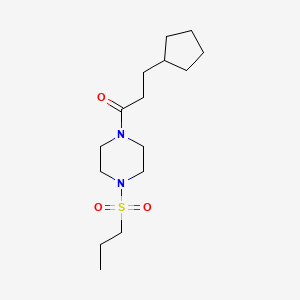
![N-(2-methoxybenzyl)-2-(3'-oxo-1'H-spiro[piperidine-4,2'-quinoxalin]-4'(3'H)-yl)acetamide hydrochloride](/img/structure/B5589918.png)
![{[4-(acetylamino)phenyl]sulfonyl}methyl acetate](/img/structure/B5589921.png)
![1-{3-FLUORO-4-[4-(4-FLUOROBENZOYL)PIPERAZINO]PHENYL}-1-ETHANONE](/img/structure/B5589931.png)
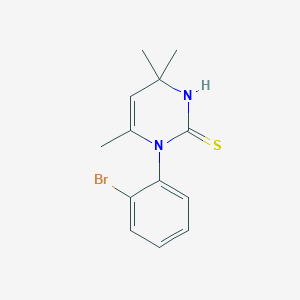
![methyl 3-[(4-methoxy-4-oxobutanoyl)amino]benzoate](/img/structure/B5589949.png)
![3,5,7-trimethyl-2-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-1H-indole](/img/structure/B5589954.png)
![8-[2-(difluoromethoxy)benzyl]-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5589962.png)
![4'-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5589963.png)
